Ethyl 2-(4-formylphenylamino)acetate
Description
Ethyl 2-(4-formylphenylamino)acetate is an organic ester compound characterized by a phenylaminoacetate backbone substituted with a formyl group at the para position of the aromatic ring. Its structure combines an ethyl ester group, a central acetamide linkage (–NH–CH2–COO–), and a formyl-substituted aromatic ring.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 2-(4-formylanilino)acetate |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)7-12-10-5-3-9(8-13)4-6-10/h3-6,8,12H,2,7H2,1H3 |
InChI Key |
KIAPTEQXIVHCOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between Ethyl 2-(4-formylphenylamino)acetate and related compounds:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The formyl group (–CHO) in the target compound is electron-withdrawing, influencing reactivity in nucleophilic aromatic substitution compared to electron-donating groups like –NH2 in Ethyl 2-(4-aminophenoxy)acetate .
- Heterocyclic vs.
- Functional Group Diversity: The β-ketoester in Ethyl 2-phenylacetoacetate enables keto-enol tautomerism, absent in the target compound’s acetamide structure.
Physical and Spectral Properties
- Melting Points: Ethyl 2-(4-aminophenoxy)acetate has a melting point of 56–58°C, while Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate likely exhibits a higher melting point (>100°C) due to increased molecular rigidity and intermolecular interactions (e.g., π-π stacking and hydrogen bonding).
- NMR Signatures: The target compound’s ¹H NMR would show distinct signals for the formyl proton (~9.8 ppm) and acetamide NH (~5–6 ppm), contrasting with the aromatic NH2 resonance (~4.6 ppm) in Ethyl 2-(4-aminophenoxy)acetate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
